molecular formula C6H11ClO B11927485 (S)-1-Chloro-5-hexen-2-ol

(S)-1-Chloro-5-hexen-2-ol

Cat. No.: B11927485
M. Wt: 134.60 g/mol
InChI Key: YDIUXTQZSCDIFD-LURJTMIESA-N
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Description

(S)-1-Chloro-5-hexen-2-ol is an organic compound with the molecular formula C6H11ClO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Chloro-5-hexen-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-hexen-2-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Chloro-5-hexen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form a corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of 5-hexen-2-one or 5-hexenal.

    Reduction: Formation of 5-hexen-2-ol.

    Substitution: Formation of various substituted hexenes, depending on the nucleophile used.

Scientific Research Applications

(S)-1-Chloro-5-hexen-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Chloro-5-hexen-2-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

    ®-1-Chloro-5-hexen-2-ol: The enantiomer of (S)-1-Chloro-5-hexen-2-ol, with similar chemical properties but different biological activity.

    5-Chloro-2-pentanol: A structurally similar compound with a shorter carbon chain.

    1-Chloro-3-hexanol: A positional isomer with the chlorine atom at a different position.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

(2S)-1-chlorohex-5-en-2-ol

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m0/s1

InChI Key

YDIUXTQZSCDIFD-LURJTMIESA-N

Isomeric SMILES

C=CCC[C@@H](CCl)O

Canonical SMILES

C=CCCC(CCl)O

Origin of Product

United States

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